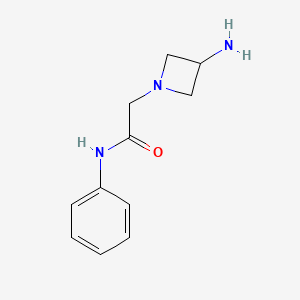
N-fenil-2-(3-aminoazetidin-1-il)acetamida
Descripción general
Descripción
2-(3-aminoazetidin-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-aminoazetidin-1-yl)-N-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-aminoazetidin-1-yl)-N-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Orgánica Síntesis
Este compuesto se utiliza en la síntesis de 2-azetidinonas sustituidas con 3-pirrol, que son moléculas importantes en la química orgánica y medicinal. Se ha desarrollado un método de síntesis catalizado por yodo bajo irradiación de microondas para este propósito .
Química Medicinal
En química medicinal, se han estudiado derivados de este compuesto, como las 4-(3-Aminoazetidin-1-il)pirimidin-2-aminas, como agonistas de alta afinidad del receptor de histamina H3 no imidazólico con potencial actividad del sistema nervioso central .
Pruebas Farmacéuticas
El compuesto también está disponible para su compra como un estándar de referencia de alta calidad para pruebas farmacéuticas, lo que indica su uso en los procesos de desarrollo y control de calidad de fármacos .
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to exhibit cytotoxicity against various human cancer cell lines . These compounds may interact with key proteins or enzymes involved in cell proliferation and survival, leading to their cytotoxic effects.
Mode of Action
It is suggested that similar compounds may interact with their targets through hydrogen bond and hydrophobic interactions . This interaction could lead to changes in the normal functioning of the target proteins or enzymes, potentially inhibiting their activity and leading to cell death.
Biochemical Pathways
Based on the reported cytotoxic effects of similar compounds, it can be inferred that this compound may affect pathways related to cell proliferation and survival .
Pharmacokinetics
A compound with a similar structure was reported to have good metabolic stability and weak activity on cytochrome p450 enzymes , which are crucial for drug metabolism and elimination.
Result of Action
Similar compounds have been reported to exhibit moderate to significant cytotoxicity against various human cancer cell lines . This suggests that the compound may induce cell death in these cancer cells, potentially through the inhibition of key proteins or enzymes involved in cell proliferation and survival.
Análisis Bioquímico
Biochemical Properties
2-(3-aminoazetidin-1-yl)-N-phenylacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with histamine H3 receptors, acting as a partial agonist . The interaction with histamine H3 receptors suggests that 2-(3-aminoazetidin-1-yl)-N-phenylacetamide may influence neurotransmitter release and modulate central nervous system activity. Additionally, this compound exhibits good metabolic stability and weak activity on cytochrome P450 enzymes .
Cellular Effects
The effects of 2-(3-aminoazetidin-1-yl)-N-phenylacetamide on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 2-(3-aminoazetidin-1-yl)-N-phenylacetamide has been shown to affect cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assays, indicating its role in modulating intracellular signaling pathways . Furthermore, this compound has demonstrated an amnesic effect in mice, suggesting its potential impact on cognitive functions .
Molecular Mechanism
The molecular mechanism of action of 2-(3-aminoazetidin-1-yl)-N-phenylacetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to histamine H3 receptors, where it acts as a partial agonist, leading to the modulation of neurotransmitter release . The binding mode of 2-(3-aminoazetidin-1-yl)-N-phenylacetamide to histamine H3 receptors is similar to that of histamine, indicating key interactions that facilitate its activity . Additionally, this compound exhibits weak activity on cytochrome P450 enzymes, suggesting minimal interference with metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-aminoazetidin-1-yl)-N-phenylacetamide have been observed to change over time. This compound demonstrates good metabolic stability, which allows it to maintain its activity over extended periods The long-term effects on cellular function and potential degradation products have not been extensively studied
Dosage Effects in Animal Models
The effects of 2-(3-aminoazetidin-1-yl)-N-phenylacetamide vary with different dosages in animal models. Studies have shown that this compound exhibits an amnesic effect at a dosage of 5 mg/kg when administered intraperitoneally in mice Higher dosages may result in toxic or adverse effects, although specific threshold effects and toxicity levels have not been fully characterized
Metabolic Pathways
2-(3-aminoazetidin-1-yl)-N-phenylacetamide is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound exhibits weak activity on cytochrome P450 enzymes, indicating minimal interference with metabolic processes
Transport and Distribution
The transport and distribution of 2-(3-aminoazetidin-1-yl)-N-phenylacetamide within cells and tissues involve interactions with transporters and binding proteins. This compound’s ability to cross the blood-brain barrier and its distribution within the central nervous system suggest its potential for modulating neurotransmitter release and cognitive functions
Subcellular Localization
The subcellular localization of 2-(3-aminoazetidin-1-yl)-N-phenylacetamide and its effects on activity or function are important aspects of its biochemical analysis. This compound’s ability to interact with histamine H3 receptors suggests its localization within cellular membranes where these receptors are present Additionally, any targeting signals or post-translational modifications that direct 2-(3-aminoazetidin-1-yl)-N-phenylacetamide to specific compartments or organelles have not been extensively studied
Propiedades
IUPAC Name |
2-(3-aminoazetidin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-9-6-14(7-9)8-11(15)13-10-4-2-1-3-5-10/h1-5,9H,6-8,12H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIHFCGUOGSQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)NC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1490485.png)

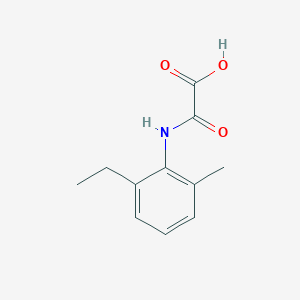
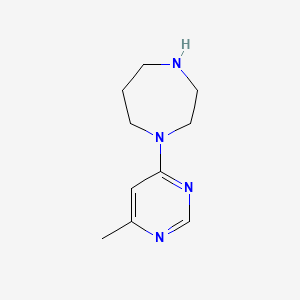
amine](/img/structure/B1490492.png)
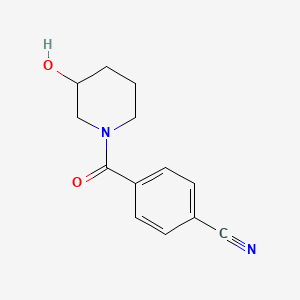
![2-[(cyclopropylmethyl)amino]-N,N-dimethylacetamide](/img/structure/B1490495.png)
![1-{[5-(2-Chlorophenyl)thiophen-2-yl]methyl}piperazine](/img/structure/B1490496.png)
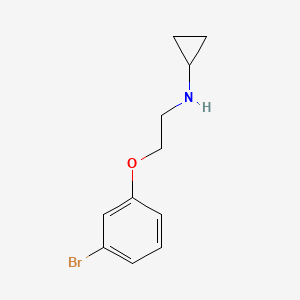
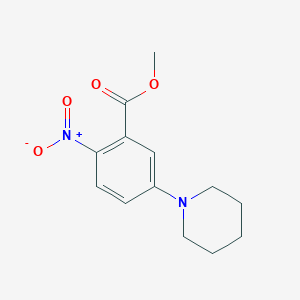

![[1-(3-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1490506.png)

![4-[(1-Cyclopropylethyl)amino]cyclohexan-1-ol](/img/structure/B1490508.png)
